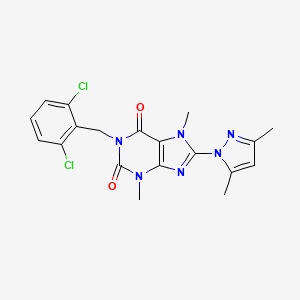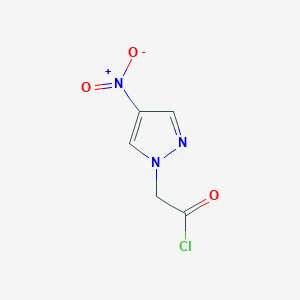
(4-nitro-1H-pyrazol-1-yl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitro-1H-pyrazol-1-yl)acetyl chloride, also known as NPA-Cl, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrazole family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer and inflammation. Specifically, (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, (4-nitro-1H-pyrazol-1-yl)acetyl chloride has also been studied for its biochemical and physiological effects. Studies have shown that (4-nitro-1H-pyrazol-1-yl)acetyl chloride can induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines. These effects are thought to be mediated by the inhibition of COX-2 activity.
实验室实验的优点和局限性
One of the main advantages of using (4-nitro-1H-pyrazol-1-yl)acetyl chloride in lab experiments is its high potency and specificity. (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to have a strong inhibitory effect on COX-2 activity, making it an ideal tool for studying the role of COX-2 in various biological processes. However, one limitation of using (4-nitro-1H-pyrazol-1-yl)acetyl chloride is its potential toxicity. Studies have shown that high doses of (4-nitro-1H-pyrazol-1-yl)acetyl chloride can cause liver and kidney damage, and caution should be taken when handling and using this compound.
未来方向
There are several future directions for research on (4-nitro-1H-pyrazol-1-yl)acetyl chloride. One area of focus is the development of new drugs based on the structure of (4-nitro-1H-pyrazol-1-yl)acetyl chloride. Researchers are exploring ways to modify the structure of (4-nitro-1H-pyrazol-1-yl)acetyl chloride to improve its potency and reduce its toxicity. Another area of research is the identification of new targets for (4-nitro-1H-pyrazol-1-yl)acetyl chloride. Although COX-2 is the primary target of (4-nitro-1H-pyrazol-1-yl)acetyl chloride, there may be other enzymes or pathways that are also affected by this compound. Finally, researchers are investigating the potential use of (4-nitro-1H-pyrazol-1-yl)acetyl chloride as a diagnostic tool for cancer and other diseases. By understanding the biochemical and physiological effects of (4-nitro-1H-pyrazol-1-yl)acetyl chloride, scientists may be able to develop new diagnostic tests that can detect the presence of cancer or other diseases at an early stage.
合成方法
The synthesis of (4-nitro-1H-pyrazol-1-yl)acetyl chloride involves the reaction of 4-nitro-1H-pyrazole with acetyl chloride in the presence of a catalyst such as triethylamine. The reaction occurs under reflux conditions and yields (4-nitro-1H-pyrazol-1-yl)acetyl chloride as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
(4-nitro-1H-pyrazol-1-yl)acetyl chloride has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. (4-nitro-1H-pyrazol-1-yl)acetyl chloride has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
属性
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHACGOYLZXXTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitro-1H-pyrazol-1-yl)acetyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

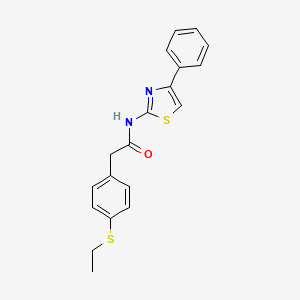
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2791603.png)
![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)
![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2791607.png)
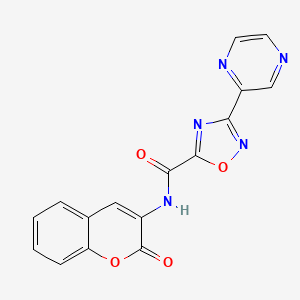

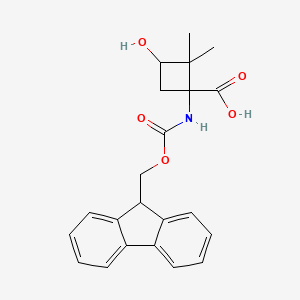
![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid](/img/structure/B2791614.png)

